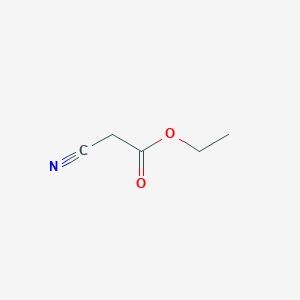

Ethyl cyanoacetate

説明

特性

IUPAC Name |

ethyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026718 | |

| Record name | Ethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl cyanoacetate appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless to pale straw-colored liquid; Insoluble in water; [HSDB] Colorless or pale clear liquid; Evolves toxic gas on contact with water; [MSDSonline] | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °C, BP: 206.00 °C at 750 mm Hg; 152.8 °C at 100 mm Hg; 133.8 °C at 40 mm Hg; 119.8 °C at 20 mm Hg; 106.0 °C at 10 mm Hg; 93.5 °C at 5 mm Hg; 67.8 °C at 1.0 mm Hg | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NFPA, 2010), 230 °F | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethyl ether, ethanol, Soluble in ammonia water, aqueous solution of alkalies; miscible with alcohol, ether, In water, 2.0X10+4 mg/L at 25 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0654 g/cu cm at 20 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.9 (Air = 1) | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], VP: 1 mm Hg at 67.8 °C, 3.88X10-2 mm Hg at 25 °C | |

| Record name | Ethyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to pale straw-colored liquid | |

CAS No. |

105-56-6 | |

| Record name | ETHYL CYANOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CYANOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9N006U0F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22.5 °C | |

| Record name | ETHYL CYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl cyanoacetate (ECA) is a versatile organic compound featuring both a nitrile and an ester functional group.[1] This colorless liquid, known for its pleasant odor, serves as a critical starting material and intermediate in a multitude of synthetic processes, particularly in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Its unique chemical reactivity, centered around an acidic methylene group, makes it an invaluable building block for the synthesis of complex molecules and heterocyclic compounds.[1] This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and key reactions. Safety and handling procedures are also thoroughly addressed to ensure its proper use in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a colorless to pale straw-colored liquid.[2][4] It is denser than water and slightly soluble in it.[2][5] It is, however, miscible with alcohol and ether and soluble in aqueous alkali solutions.[6]

Table 1: General and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | ethyl 2-cyanoacetate | [2] |

| Synonyms | Cyanoacetic acid ethyl ester, (Ethoxycarbonyl)acetonitrile | [6] |

| CAS Number | 105-56-6 | [2][3] |

| Molecular Formula | C₅H₇NO₂ | [2][3] |

| Molecular Weight | 113.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Odor | Slight, pleasant, aromatic | [2][6][7] |

Table 2: Physical Properties of this compound

| Property | Value | References |

| Melting Point | -22.5 °C to -22 °C | [2][6] |

| Boiling Point | 205 °C to 210 °C at 760 mmHg | [2][3] |

| Density | 1.063 - 1.0654 g/cm³ at 20-25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4175 - 1.418 | [2] |

| Vapor Pressure | 1 mmHg at 67.8 °C | |

| Vapor Density | 3.9 (Air = 1) | [2] |

| Flash Point | 110 °C / 230 °F | [7] |

| Water Solubility | 2.0 x 10⁴ mg/L at 25 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts | References |

| ¹H NMR | δ 1.41 (t, 3H), 4.36-4.41 (q, 2H), 8.40 (s, 1H) (for a derivative) | [8] |

| ¹³C NMR | δ 14.2, 62.8, 103.0, 115.5, 162.5 (for a derivative) | |

| IR (Infrared) | ν (cm⁻¹): 2982 (C-H), 2220 (C≡N), 1716 (C=O, ester) | [9] |

| Mass Spec (EI) | Molecular Ion [M]⁺: 113.11 m/z | [10] |

Reactivity and Synthetic Applications

This compound's synthetic utility stems from its three reactive centers: the nitrile, the ester, and the highly acidic α-methylene group situated between these two electron-withdrawing groups.[1] This unique structure facilitates its participation in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving this compound. It consists of a nucleophilic addition of the active methylene compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a substituted olefin.[1][11] This reaction is widely used to synthesize α-cyanoacrylates and other valuable intermediates.[11]

Caption: Knoevenagel condensation workflow.

Guareschi-Thorpe Synthesis

This reaction provides a pathway to substituted pyridines. In its classic form, it involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[12][13] A more advanced, three-component version reacts a β-dicarbonyl compound, an alkyl cyanoacetate, and an ammonium source (like ammonium carbonate) to form hydroxy-cyanopyridines.[14][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 105-56-6 [amp.chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound [drugfuture.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound(105-56-6) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guareschi-Thorpe Condensation [drugfuture.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for ethyl cyanoacetate, a critical intermediate in the pharmaceutical and chemical industries. The document details the core synthetic routes, including experimental protocols, quantitative data, and mechanistic insights, to support research and development efforts.

Introduction

This compound (ECA) is a versatile organic compound featuring ester and nitrile functional groups. Its unique chemical reactivity, particularly the acidity of the α-carbon, makes it a valuable building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, dyes, and polymers.[1] Notable applications include its use in the production of drugs such as allopurinol, theophylline, caffeine, and trimethoprim.[2][3] This guide explores the three principal industrial methods for ECA synthesis: Kolbe nitrile synthesis, Fischer esterification, and transesterification.

Core Synthesis Mechanisms

The selection of a synthesis route for this compound often depends on factors such as raw material availability, production scale, and desired purity. This section delves into the mechanisms, experimental procedures, and quantitative data for the most common manufacturing processes.

Kolbe Nitrile Synthesis

The Kolbe nitrile synthesis is a widely employed method for producing nitriles. In the context of this compound synthesis, it involves the nucleophilic substitution of a halide by a cyanide ion. The most direct approach is the reaction of ethyl chloroacetate with an alkali metal cyanide, typically sodium cyanide.[2]

Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride ion as the leaving group.

Experimental Protocol:

A detailed experimental protocol for a one-step synthesis of this compound from ethyl chloroacetate and sodium cyanide is as follows:

-

Reaction Setup: In a suitable reactor, ethyl chloroacetate and sodium cyanide are mixed in a solvent such as acetonitrile. A phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB), can be added to enhance the reaction rate, especially in biphasic systems.[4]

-

Reagent Addition: Gaseous hydrogen cyanide (HCN) may be introduced to the reaction mixture. The reaction is typically conducted in a homogeneous liquid phase composed of water and an organic solvent.[4]

-

Reaction Conditions: The mixture is heated to a temperature ranging from 50 to 80°C and stirred for several hours.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration. The filtrate is then subjected to distillation under reduced pressure to isolate the this compound.[5] The crude product can be further purified by washing with saturated brine, drying over anhydrous sodium sulfate, and subsequent fractional distillation.[3]

Potential Side Reactions:

A significant side reaction is the formation of ethyl glycolate if the reaction becomes too vigorous, leading to the liberation of hydrogen cyanide which can then react further.[6] Careful temperature control is crucial to minimize this impurity.

Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. For this compound, this involves the reaction of cyanoacetic acid with ethanol.[2]

Mechanism:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of cyanoacetic acid, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the this compound.

Experimental Protocol:

-

Reaction Setup: Cyanoacetic acid and an excess of absolute ethanol are combined in a round-bottom flask equipped with a reflux condenser.[7]

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.[7][8]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) for several hours.[3] The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Work-up and Purification: After cooling, the excess ethanol is removed by distillation under reduced pressure. The remaining mixture is neutralized with a base, such as sodium carbonate solution.[6] The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The final product is purified by vacuum distillation.[3]

Potential Side Reactions:

A potential side reaction is the hydrolysis of the nitrile group under acidic conditions, which can lead to the formation of malonic acid derivatives.[8] Another possibility is the formation of diethyl malonate if the reaction is heated at high temperatures in the presence of a mineral acid.[6]

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For the synthesis of this compound, this typically involves the reaction of mthis compound with ethanol in the presence of a catalyst.[2]

Mechanism:

Base-catalyzed transesterification is a common approach. The reaction is initiated by the deprotonation of ethanol by a base to form the ethoxide ion, a strong nucleophile. The ethoxide ion then attacks the carbonyl carbon of mthis compound, leading to a tetrahedral intermediate. The elimination of a methoxide ion results in the formation of this compound.

Experimental Protocol:

-

Reaction Setup: Mthis compound and an excess of ethanol are placed in a reactor.

-

Catalyst Addition: A basic catalyst, such as sodium ethoxide or a solid catalyst like hydrotalcite, is added to the mixture.[9]

-

Reaction Conditions: The mixture is heated to a temperature between 80-85°C and stirred for 6-12 hours.[9] The reaction is an equilibrium process, and driving it to completion often involves using a large excess of ethanol or removing the methanol by-product as it forms.

-

Work-up and Purification: If a solid catalyst is used, it is removed by filtration. The filtrate is then subjected to fractional distillation to separate the this compound from unreacted starting materials and the methanol by-product.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis routes of this compound.

| Synthesis Route | Reactants | Catalyst | Molar Ratio (Reactant:Other) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Kolbe Nitrile Synthesis | Ethyl Chloroacetate, Sodium Cyanide | TBAB | 1:1 (ECA:NaCN) | 55 | 2 | ~96 | [4] |

| Kolbe Nitrile Synthesis | Chloroacetic Acid, Sodium Cyanide (followed by esterification) | H₂SO₄ (for esterification) | 1:1.1 (Acid:NaCN) | 95 (cyanation) | 0.1 (cyanation), 5 (esterification) | 77-80 | [6] |

| Fischer Esterification | Cyanoacetic Acid, Ethanol | H₂SO₄ | 1:3 (Acid:Ethanol) | 85 | 4 | >90 | [7] |

| Fischer Esterification | Cyanoacetic Acid, Ethanol | Resin | 1:1.2 (Acid:Ethanol) | 80 | 5 | >93 | [3] |

| Transesterification | Mthis compound, Ethanol | Hydrotalcite | 1:1 to 1:6 (MCA:Ethanol) | 80-85 | 6-12 | 58-78 | [9] |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methods, with the choice of route depending on specific manufacturing considerations. The Kolbe nitrile synthesis offers a direct approach from halogenated precursors, while Fischer esterification is a classic and high-yielding method starting from cyanoacetic acid. Transesterification provides an alternative route from other cyanoacetate esters. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and effective purification techniques are all critical for the successful and efficient production of high-purity this compound for its diverse applications in the pharmaceutical and chemical industries. The presence of impurities can significantly affect the yield and purity of subsequent reactions, making the choice of a reliable synthesis and purification strategy paramount.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. EP2455365A1 - Process for the preparation cyano carboxylic acid esters - Google Patents [patents.google.com]

- 5. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Production method and process of this compound-Chemwin [en.888chem.com]

- 8. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 9. CN101245034B - Process method for synthesizing this compound by transesterification - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

The Genesis of a Synthetic Workhorse: A Technical History of Ethyl Cyanoacetate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery and historical development of ethyl cyanoacetate has been published, offering researchers, scientists, and drug development professionals a deep dive into the origins and evolution of this pivotal chemical compound. The whitepaper provides a meticulous account of its initial synthesis, tracing back to the first preparation of its parent compound, cyanoacetic acid, in the 19th century, and chronicles the subsequent advancements in its production and application.

This compound, a colorless liquid with a pleasant odor, is a cornerstone in organic synthesis, prized for its versatile reactivity.[1] Its molecular structure, featuring both a nitrile and an ester functional group, allows it to serve as a key building block in the synthesis of a wide array of pharmaceuticals, dyes, and other valuable chemical intermediates.[1]

This in-depth guide illuminates the compound's journey from a laboratory curiosity to an indispensable tool in modern chemistry. It begins with the foundational discovery of cyanoacetic acid and proceeds to the development of its ethyl ester, presenting the original experimental protocols alongside their modern counterparts.

The Dawn of a New Reagent: The Discovery of Cyanoacetic Acid

The story of this compound begins with the first synthesis of its parent, cyanoacetic acid. In 1864, the German chemist Hermann Kolbe, working with his student Hugo Müller, reported the first successful synthesis of this crucial precursor. Their pioneering work, published in Justus Liebigs Annalen der Chemie, laid the groundwork for the entire family of cyanoacetic esters.

The historical synthesis of cyanoacetic acid, while groundbreaking for its time, was a challenging multi-step process. It typically involved the reaction of chloroacetic acid with a cyanide salt, followed by acidification to yield the final product.

Evolution of Synthesis

Over the decades, the synthesis of this compound has undergone significant refinement, moving from the initial laboratory-scale preparations to highly optimized industrial processes. Key historical and modern synthetic routes are summarized below, highlighting the progression in reagents, reaction conditions, and yields.

| Method | Key Reagents | Catalyst/Conditions | Typical Yield | Era |

| Kolbe Nitrile Synthesis (followed by Esterification) | Chloroacetic acid, Sodium Cyanide, Ethanol | Acid catalyst (e.g., Sulfuric Acid) for esterification | Moderate | Late 19th/Early 20th Century |

| Fischer-Speier Esterification | Cyanoacetic acid, Ethanol | Strong mineral acid (e.g., Sulfuric Acid) | Good to Excellent | Early 20th Century to Present |

| Transesterification | Mthis compound, Ethanol | Acid or Base catalyst | High | Modern Industrial |

| Phase Transfer Catalysis | Sodium cyanoacetate, Ethyl bromide | Phase transfer catalyst | High | Modern Industrial |

From Discovery to Application: A Timeline

The following diagram illustrates the key milestones in the history of this compound, from the initial discovery of its parent acid to its establishment as a versatile reagent in organic synthesis.

References

Spectroscopic Profile of Ethyl Cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl cyanoacetate, a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₇NO₂ with a molecular weight of 113.11 g/mol .[1][2][3] The spectroscopic data presented below are consistent with its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (CDCl₃).[4][5][6]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.45 | Singlet (s) | 2H | NC-CH₂ -CO- |

| 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | C =O (Ester) |

| 113.8 | C ≡N (Nitrile) |

| 62.9 | -O-CH₂ -CH₃ |

| 24.9 | NC-CH₂ -CO- |

| 13.9 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are presented in Table 3.[1][7]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2985 | Medium | C-H stretch (alkane) |

| 2260 | Strong | C≡N stretch (nitrile) |

| 1745 | Strong | C=O stretch (ester) |

| 1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for this compound are presented in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | Strong | [M - C₂H₃]⁺ |

| 69 | Moderate | [M - C₂H₅O]⁺ |

| 42 | Strong | [C₂H₂O]⁺ |

| 29 | Very Strong | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is approximately 4-5 cm.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single pulse (zg)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-15 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single pulse (zgpg)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one clean, dry salt plate (e.g., NaCl or KBr) on a horizontal surface.

-

Add one to two drops of this compound to the center of the plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles in the film.

Instrument Parameters (FT-IR):

-

Mode: Transmittance

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dilute the this compound sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL. Infuse the solution directly into the ion source using a syringe pump.

-

GC-MS: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the gas chromatograph.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 10-200

-

Scan Speed: 1000-2000 amu/s

-

Source Temperature: 200-250 °C[2]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural features of this compound relevant to its spectroscopic signatures.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Caption: Structure of this compound and its Spectroscopic Signatures.

References

- 1. This compound(105-56-6) IR Spectrum [chemicalbook.com]

- 2. This compound(105-56-6) MS spectrum [chemicalbook.com]

- 3. This compound | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(105-56-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(105-56-6) 13C NMR [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoacetate (ECA) is a versatile and highly valuable reagent in organic synthesis. Its unique molecular architecture, featuring an ester, a nitrile, and an active methylene group, provides multiple reactive centers, making it a cornerstone for the construction of a wide array of complex molecules, including numerous pharmaceuticals and fine chemicals.[1][2] This guide provides a comprehensive overview of the chemical reactivity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and associated signaling pathways in drug development.

Core Reactivity Profile

The synthetic utility of this compound stems from its three distinct reactive sites: the acidic methylene group, the nitrile group, and the ester group.[1]

-

Active Methylene Group: The methylene (-CH2-) group is flanked by two strong electron-withdrawing groups (nitrile and carbonyl), rendering the protons remarkably acidic.[2] This acidity facilitates deprotonation by even weak bases to form a stable carbanion, which is a potent nucleophile in various carbon-carbon bond-forming reactions.[3]

-

Nitrile Group: The nitrile group can undergo several transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[4] It also participates in cyclization reactions to form nitrogen-containing heterocycles.[5]

-

Ester Group: The ester group is susceptible to nucleophilic acyl substitution. For instance, it can react with ammonia to form cyanoacetamide.[6] It can also be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4]

Key Reactions and Mechanisms

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by dehydration.[3] This reaction is typically catalyzed by a weak base and is a fundamental method for forming α,β-unsaturated systems.[3][5]

Mechanism:

The reaction proceeds via the formation of a carbanion from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then protonated and subsequently dehydrated to yield the final product.

Caption: Knoevenagel condensation of this compound.

Michael Addition

In the Michael addition, the carbanion generated from this compound acts as a Michael donor, adding to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate fashion.[7] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for extending carbon chains.[2][7]

Mechanism:

The reaction is initiated by the formation of the enolate of this compound, which then adds to the β-carbon of the α,β-unsaturated system. The resulting enolate is then protonated to give the Michael adduct.

Caption: Michael addition of this compound.

Synthesis of Heterocycles

This compound is a key precursor for the synthesis of a variety of heterocyclic compounds.

Substituted 3-cyano-2-pyridones can be synthesized through a one-pot, four-component reaction of this compound, a ketone, an aldehyde, and ammonium acetate.[8] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[9]

Coumarins can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester, such as ethyl acetoacetate.[10] Alternatively, coumarins can be prepared from phenols and this compound in the presence of a suitable catalyst.[11]

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[3][5] This reaction is particularly useful for the synthesis of 5- to 8-membered rings.[12]

Mechanism:

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups. The resulting carbanion then attacks the other nitrile group intramolecularly, leading to a cyclic imine that tautomerizes to the more stable enamine.

Caption: Thorpe-Ziegler reaction for cyclic ketone synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester like this compound, and elemental sulfur in the presence of a base.[13]

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridine derivatives. In a variation of this synthesis, this compound can be used as one of the active methylene components.[14]

Quantitative Data Presentation

| Reaction Type | Substrate (Aldehyde) | Catalyst/Conditions | Yield (%) | Reference |

| Knoevenagel Condensation | Benzaldehyde | DIPEAc, MDC, reflux | 95 | [7] |

| 4-Chlorobenzaldehyde | DABCO, [HyEtPy]Cl–H₂O, rt | 95 | [15] | |

| 4-Nitrobenzaldehyde | DIPEAc, MDC, reflux | 95 | [7] | |

| 4-Methoxybenzaldehyde | DIPEAc, MDC, reflux | 96 | [7] | |

| 2-Furaldehyde | DBU/H₂O, rt | 94 | [16] | |

| Pyridone Synthesis | Benzaldehyde | Piperidine, H₂O/EtOH, rt | 92 | [9] |

| 4-Chlorobenzaldehyde | Piperidine, H₂O/EtOH, rt | 95 | [9] | |

| 4-Methylbenzaldehyde | Piperidine, H₂O/EtOH, rt | 90 | [9] | |

| Coumarin Synthesis | Salicylaldehyde | FeCl₃, EtOH, 70°C (with Meldrum's acid) | 93 | [11] |

| 2,4-Dihydroxybenzaldehyde | Potassium 1,2,3,6-Tetrahydrophthalimide, H₂O, rt | 95 | [17] |

Experimental Protocols

General Procedure for Knoevenagel Condensation

To a solution of an aromatic aldehyde (10 mmol) and this compound (12 mmol) in a suitable solvent (e.g., ethanol or a water-ionic liquid mixture), a catalytic amount of a base (e.g., DABCO, 20 mmol) is added at room temperature.[15] The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[15]

Synthesis of 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone

A mixture of this compound (28.2 cm³) and ethylamine (73 cm³) is stirred until a clear solution is obtained. Ethyl acetoacetate (39.30 cm³) is then added, and the mixture is refluxed at 110°C for 9 hours. After cooling, the reaction mixture is diluted with water (600 cm³) and acidified with 10% aqueous hydrochloric acid. The resulting white solid is filtered, dried, and recrystallized from ethanol.[18]

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is added to 10 ml of concentrated sulfuric acid at 5°C with stirring. The mixture is stirred at 5°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 18 hours. The reaction mixture is then poured into ice-cold water with vigorous stirring. The precipitate is filtered, dried, and recrystallized from aqueous ethanol to afford the pure product.[19]

Application in Drug Development & Signaling Pathways

This compound is a crucial starting material for the synthesis of several important pharmaceutical agents.

Allopurinol

Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[6] It is synthesized from this compound.[1]

Mechanism of Action: Allopurinol and its active metabolite, oxypurinol, inhibit xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid in the purine catabolism pathway.[6][20] This inhibition leads to a decrease in uric acid production.[20]

Caption: Allopurinol's inhibition of uric acid synthesis.

Trimethoprim

Trimethoprim is an antibiotic that inhibits bacterial dihydrofolate reductase.[4] It is often used in combination with sulfamethoxazole. The synthesis of trimethoprim can involve intermediates derived from this compound.[1]

Mechanism of Action: Trimethoprim blocks the final step in the bacterial folic acid synthesis pathway by inhibiting dihydrofolate reductase (DHFR), which converts dihydrofolate (DHF) to tetrahydrofolate (THF).[4][21] THF is essential for the synthesis of nucleic acids and amino acids.[4]

Caption: Trimethoprim's role in the folic acid synthesis pathway.

Ethosuximide

Ethosuximide is an anticonvulsant medication used to treat absence seizures.[22] Its synthesis can be achieved from this compound and butanone.[1]

Mechanism of Action: Ethosuximide primarily acts by blocking T-type calcium channels in thalamic neurons.[22] This action reduces the abnormal rhythmic firing of neurons in the thalamocortical circuit that is characteristic of absence seizures.[22]

Caption: Ethosuximide's mechanism in preventing absence seizures.

Conclusion

This compound is a remarkably versatile and indispensable reagent in modern organic synthesis. Its unique combination of reactive functional groups allows for its participation in a wide range of chemical transformations, from fundamental carbon-carbon bond-forming reactions to the construction of complex heterocyclic systems. The application of this compound in the synthesis of important pharmaceuticals highlights its significance in drug discovery and development. A thorough understanding of its reactivity profile is therefore essential for researchers and scientists in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purine metabolism - Wikipedia [en.wikipedia.org]

- 9. pnfs.or.kr [pnfs.or.kr]

- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. acgpubs.org [acgpubs.org]

- 15. Gewald Reaction [organic-chemistry.org]

- 16. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 17. The role of T-type calcium channel genes in absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jetir.org [jetir.org]

- 20. quod.lib.umich.edu [quod.lib.umich.edu]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Molecular Orbital Calculations of Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical principles and practical methodologies for conducting molecular orbital (MO) calculations on ethyl cyanoacetate. Understanding the electronic structure of this versatile chemical intermediate is crucial for predicting its reactivity, stability, and potential applications in chemical synthesis and drug development. This document outlines the common computational methods, key electronic properties derived from MO theory, and a generalized protocol for performing such calculations.

Introduction to Molecular Orbital Calculations

Molecular orbital theory is a cornerstone of quantum chemistry that describes the electronic structure of molecules. By solving the Schrödinger equation, MO theory provides valuable information about the energy levels and spatial distribution of electrons within a molecule. For a molecule like this compound (C₅H₇NO₂), these calculations can elucidate its chemical behavior.

Key insights gained from MO calculations include:

-

Reactivity: Identification of sites susceptible to nucleophilic or electrophilic attack.

-

Stability: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular stability and reactivity.[1]

-

Spectroscopic Properties: Prediction of electronic transition energies, which can be correlated with UV-Visible spectra.[2][3]

Computational Methodologies

The accuracy of molecular orbital calculations is highly dependent on the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) has become a standard due to its excellent balance of computational cost and accuracy.[3][4]

Commonly Employed Methods:

-

Density Functional Theory (DFT): This method calculates the electronic energy based on the molecule's electron density. The B3LYP hybrid functional is one of the most widely used and validated functionals for organic compounds.[3][5]

-

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They can offer high accuracy but are computationally more demanding.

-

Semi-empirical Methods: Methods like AM1 are faster but less accurate as they use parameters derived from experimental data.[6]

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Larger basis sets provide more flexibility for describing the electron distribution but increase computation time.

-

Pople-style basis sets: 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p), and 6-311++G(d,p) are commonly used. The notations indicate the number of functions used to describe core and valence orbitals, with additions for polarization (d,p) and diffuse functions +.[3][7]

-

Correlation-consistent basis sets: aug-cc-pVTZ offers very high accuracy and is used for benchmark studies.

Key Molecular Properties and Data

Molecular orbital calculations yield several quantitative descriptors that characterize the electronic nature of a molecule. The most fundamental of these are the frontier molecular orbitals (FMOs): the HOMO and LUMO.

-

HOMO (Highest Occupied Molecular Orbital): Represents the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO (EHOMO) is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy orbital that is empty of electrons. It is associated with the molecule's ability to accept electrons (electrophilicity). The energy of the LUMO (ELUMO) is related to the electron affinity.

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability.[1] Conversely, a large energy gap indicates high stability.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Chemical Potential | μ | -(IP + EA) / 2 | Escaping tendency of electrons |

| Electrophilicity Index | ω | μ² / (2η) | Propensity to accept electrons |

Experimental Protocol: A Computational Workflow

This section details a generalized protocol for performing molecular orbital calculations on this compound using a quantum chemistry software package like Gaussian.[3][8]

Step 1: Molecular Structure Input

-

Construct the 3D structure of this compound using a molecular builder or by providing Cartesian coordinates.

Step 2: Geometry Optimization

-

Perform a geometry optimization to find the lowest energy conformation of the molecule on the potential energy surface.

-

Method: DFT, using the B3LYP functional.[5]

-

Basis Set: 6-31G(d,p) is a good starting point for routine calculations.[5] For higher accuracy, 6-311++G(d,p) can be used.[3]

-

Software Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt

Step 3: Vibrational Frequency Calculation

-

After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum.

-

A true minimum will have no imaginary frequencies. If imaginary frequencies are present, they indicate a transition state or a saddle point, requiring further optimization.

-

Software Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Freq

Step 4: Single-Point Energy and Molecular Orbital Calculation

-

Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals.

-

This step generates the necessary output files to analyze HOMO, LUMO, and other electronic properties.

-

Software Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Pop=Full (The Pop=Full keyword requests a full population analysis).

Step 5: Analysis of Results

-

Extract EHOMO and ELUMO from the output file.

-

Calculate the HOMO-LUMO energy gap and other quantum chemical descriptors using the formulas in the table above.

-

Visualize the 3D plots of the HOMO and LUMO orbitals to understand the spatial distribution of these frontier orbitals. The positive and negative phases of the orbitals are typically represented by different colors (e.g., red and green).[8]

Visualization of Concepts and Workflows

Diagrams created using Graphviz help to visualize the relationships and processes involved in computational studies.

Caption: A typical workflow for molecular orbital analysis.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

References

- 1. growingscience.com [growingscience.com]

- 2. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 3. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Physical constants of pure ethyl cyanoacetate

An In-depth Technical Guide to the Physical Constants of Pure Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of pure this compound (CAS No: 105-56-6). The information is compiled from various authenticated sources to ensure accuracy and reliability, which is critical for its application in research, chemical synthesis, and pharmaceutical development. This document includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and logical diagrams to illustrate relationships and workflows.

Summary of Physical Constants

This compound is a colorless to pale yellow liquid organic compound with a pleasant, aromatic odor.[1][2][3][4] It is a versatile reagent in organic synthesis, primarily due to its active methylene group positioned between a cyano and an ester functionality.[1] The following table summarizes its key physical constants.

| Property | Value | Notes | Citations |

| Molecular Formula | C₅H₇NO₂ | [1][5][6] | |

| Molecular Weight | 113.11 g/mol | [1][5][7][8] | |

| Melting Point | -22 °C to -22.5 °C | [1][5][7][8][9] | |

| Boiling Point | 208-210 °C | At standard atmospheric pressure (760 mmHg). | [1][5][8][9][10] |

| Density | 1.063 g/mL | At 25 °C. | [1][8][10][11][12] |

| 1.0654 g/cm³ | At 20 °C. | [7] | |

| Refractive Index (n_D²⁰) | 1.4175 - 1.418 | Measured at 20 °C using the sodium D-line. | [7][8][10][11][12] |

| Vapor Pressure | 0.03 mmHg | At 20 °C (implied). | [7] |

| 1 mm Hg | At 67.8 °C. | [11][12] | |

| 1.3 hPa | At 68 °C. | [3][4] | |

| Flash Point | 110 °C (230 °F) | Open cup method. | [3][7][13] |

| Vapor Density | 3.9 | Relative to air (Air = 1). | [7][11][12] |

| Solubility in Water | ~20 g/L | At 20 °C. Limited solubility. | [1][10] |

| Solubility in Organic Solvents | Very soluble / Miscible | Soluble in ethanol, ether, acetone, and benzene. | [7][9][14] |

| Appearance | Colorless to pale yellow liquid | [1][14] | |

| Odor | Slight, pleasant, aromatic | [2][4][7] |

Chemical Structure and Reactivity

This compound's utility in organic synthesis stems from the reactivity of the central methylene (-CH₂) group, which is activated by the adjacent electron-withdrawing cyano (-C≡N) and ester (-COOEt) groups. This dual activation makes the methylene protons acidic and easily removed by a base, forming a stable carbanion. This carbanion is a potent nucleophile, crucial for forming new carbon-carbon bonds. The compound is also susceptible to hydrolysis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 105-56-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. chemwhat.com [chemwhat.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound | 105-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Buy Ethyl Cynoacetate at Affordable Prices, Properties, Structure, and Uses [pravindyechem.net]

Ethyl Cyanoacetate: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl cyanoacetate is a versatile and widely used reagent in organic synthesis, particularly in the pharmaceutical industry for the creation of various heterocyclic compounds.[1][2] While an invaluable tool, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the health and safety aspects of this compound, offering practical information for its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Contact with the substance can cause skin and eye irritation.[7][8] In some individuals, it may cause respiratory irritation.[9]

GHS Hazard Pictograms:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) uses pictograms to convey specific hazard information. For this compound, the following pictogram is relevant:

-

GHS07: Exclamation Mark - Indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[4]

NFPA 704 Diamond:

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards of a material.

| Category | Rating | Description |

| Health | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability | 1 | Must be preheated before ignition can occur.[7] |

| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[7] |

| Special | - | No special hazards. |

Source: NJDHSS, NFPA[7]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Appearance | Colorless to very light yellow liquid[1][2][8] |

| Odor | Pleasant, slight odor[7][8][10] |

| Molecular Formula | C5H7NO2[8][11] |

| Molecular Weight | 113.12 g/mol [4][12] |

| Boiling Point | 208 - 210 °C[8][13][14] |

| Melting Point | -22 °C[2][13][14] |

| Flash Point | 110 °C[2][14][15] |

| Specific Gravity | 1.056 - 1.063 g/cm³ at 20 °C[2][3][13] |

| Vapor Pressure | 0.975 mmHg @ 67.8 °C[3] |

| Vapor Density | 3.9 (Air = 1)[8][12] |

| Solubility | Insoluble in water; miscible with alcohol and ether[2][3][8][12] |

| Autoignition Temperature | 478 °C[2] |

Toxicology and Health Effects

This compound can pose several health risks upon exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.[7]

Acute Effects:

-

Inhalation: Harmful if inhaled.[4] Can cause irritation to the respiratory system.[3][7] Symptoms may include headache, nausea, and vomiting.[7]

-

Skin Contact: Harmful in contact with skin.[4] Can cause skin irritation.[3][7] The substance can be absorbed through the skin.[7]

-

Ingestion: Harmful if swallowed.[3][4] Accidental ingestion may cause serious damage to health.[3]

Chronic Effects:

-

Prolonged or repeated exposure may lead to cumulative health effects.[3] Chronic exposure to nitriles may interfere with thyroid function.[3]

Toxicity Data:

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >2000 mg/kg[6][14] |

| LD50 | Rat | Dermal | >2000 mg/kg[3] |

| LD50 | Rabbit | Dermal | 1000 mg/kg[14] |

| LD50 | Guinea Pig | Subcutaneous | 1,115 mg/kg[13] |

| LC50 | Rat | Inhalation | 7380 mg/m³ for 1 hour[14] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][8][14]

-

Avoid all personal contact, including inhalation of vapors.[3][13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][7]

-

Sources of ignition, such as open flames, should be prohibited where this compound is used or stored.[7]

Storage:

-

Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[7][13][14]

-

Protect from light.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for minimizing exposure.

Engineering Controls:

-

Use of a chemical fume hood is recommended to control the emission of vapors at the source.[7][14]

-

Emergency eyewash stations and safety showers should be readily accessible.[5][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4][8][13] Contact lenses should not be worn.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber).[3][4] A lab coat or other protective clothing should be worn to prevent skin contact.[4][7]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][7][13]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air.[4][7][8] If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[7][8][9] Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[4][9] |

| Ingestion | Do NOT induce vomiting.[4][14] Rinse the mouth with water.[4][13] If the person is conscious, give 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[4] |

Fire and Explosion Hazards

This compound is a combustible liquid.[7]

Extinguishing Media:

-

Suitable: Dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[4][13][16]

-

Unsuitable: Do not use a heavy water stream.[4]

Fire-Fighting Procedures:

-

Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3][4][13]

-

Move containers from the fire area if it can be done without risk.[3]

-

Cool fire-exposed containers with water spray.[3]

Hazardous Combustion Products:

-

Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3][7][13]

Accidental Release Measures

In the event of a spill, the following procedures should be followed to minimize hazards.

Personal Precautions:

Environmental Precautions:

Containment and Cleanup:

-

For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[3][7][8]

-

Place the absorbed material into a suitable, labeled container for disposal.[7][13]

-

For large spills, dike the area to contain the spill.[16]

-

It may be necessary to dispose of the material as hazardous waste.[7][11]

Workflow for Handling an this compound Spill:

Caption: Workflow for a safe and effective response to an this compound spill.

Stability and Reactivity

Chemical Stability:

Conditions to Avoid:

Incompatible Materials:

Hazardous Decomposition Products:

-

When heated to decomposition, it may emit toxic fumes of cyanides, carbon oxides, and nitrogen oxides.[7][12][13][14]

Disposal Considerations

-

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4][9]

-

Waste should be treated as hazardous.[11] Do not dispose of it in drains or the environment.[5]

This guide is intended to provide comprehensive health and safety information for the use of this compound in a laboratory setting. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. sanjaychemindia.com [sanjaychemindia.com]

- 2. chemicalland21.com [chemicalland21.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lobachemie.com [lobachemie.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. multichemindia.com [multichemindia.com]

- 7. nj.gov [nj.gov]

- 8. manavchem.com [manavchem.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. This compound | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. This compound or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

- 15. echemi.com [echemi.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Ethyl Cyanoacetate

This guide provides comprehensive technical information on ethyl cyanoacetate, a pivotal reagent in organic synthesis, particularly for the pharmaceutical industry. It covers its fundamental properties, synthesis protocols, key reactions, and its role as a versatile building block for pharmacologically active molecules.

1. Chemical Identification

-

IUPAC Name: Ethyl 2-cyanoacetate[1]

-

Synonyms: this compound, Cyanoacetic acid ethyl ester, Cyanoacetic ester[1][2]

2. Physicochemical Properties

This compound is a colorless liquid with a pleasant odor.[2] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [2][3] |

| Molar Mass | 113.116 g·mol⁻¹ | [2] |

| Density | 1.063 g/mL at 25 °C | [4][5] |

| Melting Point | -22 °C | [4][5] |

| Boiling Point | 208-210 °C | [4][5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Refractive Index (n20/D) | 1.418 | [4][5] |

| Vapor Pressure | 1 mmHg (67.8 °C) | [4][5] |

| Water Solubility | 20 g/L (20 °C) | [5] |

| Appearance | Colorless liquid | [2][6] |

| Odor | Pleasant | [2] |

3. Chemical Reactivity and Applications

This compound is a highly versatile synthetic intermediate due to its three distinct reactive centers: the ester group, the nitrile group, and the acidic α-methylene group situated between them.[2] This unique structure makes it a valuable precursor in the synthesis of a wide range of compounds, particularly heterocyclic molecules that form the core of many pharmaceuticals.[2][7]

Key Reactions:

-

Knoevenagel Condensation: The acidic methylene group readily participates in condensation reactions with aldehydes and ketones. This is one of the most important reactions of this compound, forming the basis for the synthesis of numerous substituted alkenes and heterocyclic systems.[2][4]

-

Michael Addition: The activated methylene group can also act as a nucleophile in Michael additions.[2]

-

Cyclization Reactions: It is a key starting material for building heterocyclic rings like pyrimidines, purines, pyrazoles, and pyrroles.[2]

Applications in Drug Development: this compound is a fundamental building block for a variety of pharmacologically active substances.[2][8] Its applications in the synthesis of notable drugs include:

-

Ethosuximide: An anticonvulsant used to treat epilepsy.[2][8]

-

Purine Derivatives: Serves as a precursor for theophylline, caffeine, and uric acid.[2]

-